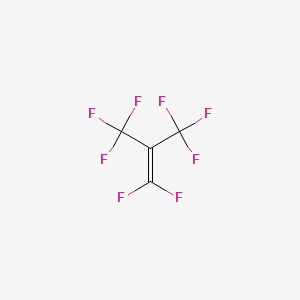

Perfluoroisobutylene

Cat. No. B1208414

Key on ui cas rn:

382-21-8

M. Wt: 200.03 g/mol

InChI Key: DAFIBNSJXIGBQB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05324504

Procedure details

6.3 mL (10 g; 50 mmoles) perfluoroisobutylene (CAUTION! highly toxic) were condensed into a heterogeneous mixture of 7.6 g (50 mmoles) cesium fluoride stirring in 20 mL of dry diglyme. A yellow color developed within the reaction mixture, attributed to carbanion formation. After 2 hours of mild heating (about 50° C.) and stirring, 6.9 g (50 mmoles) 1-bromobutane were added. Upon this addition of alkyl halide, much milky precipitate was observed. The reaction was allowed to stir several hours (about 4 hours), then the low boiling product was isolated by attaching a condenser to the reaction set-up and heating to 150° C. Thus 9.8 g of a clear, colorless liquid were distilled from the crude reaction mixture. Further purification by fractional distillation yielded 8.0 g (58% overall yield) of liquid with a boiling point of 108° C. Confirmation of structure (CF3)3CCH2CH2CH2CH3, was provided by proton and fluorine-19 NMR with supporting data from the chemical literature (Knunyants, I. L., Yakobson, G. G., Synthesis of Fluoroorganic Compounds, Springer-Verlag, N.Y., 1985).

[Compound]

Name

carbanion

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

alkyl halide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

(CF3)3CCH2CH2CH2CH3

Name

fluorine-19

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]([F:12])([F:11])[C:3](=[C:8]([F:10])[F:9])[C:4]([F:7])([F:6])[F:5].[F-:13].[Cs+].Br[CH2:16][CH2:17][CH2:18][CH3:19]>COCCOCCOC>[C:3]([CH2:16][CH2:17][CH2:18][CH3:19])([C:8]([F:13])([F:9])[F:10])([C:4]([F:7])([F:6])[F:5])[C:2]([F:11])([F:12])[F:1].[F:13][F:1] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

6.3 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(C(F)(F)F)=C(F)F)(F)F

|

Step Two

|

Name

|

|

|

Quantity

|

7.6 g

|

|

Type

|

reactant

|

|

Smiles

|

[F-].[Cs+]

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

COCCOCCOC

|

Step Three

[Compound]

|

Name

|

carbanion

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

6.9 g

|

|

Type

|

reactant

|

|

Smiles

|

BrCCCC

|

Step Five

[Compound]

|

Name

|

alkyl halide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir several hours (about 4 hours)

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the low boiling product was isolated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating to 150° C

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Thus 9.8 g of a clear, colorless liquid were distilled from the crude

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Further purification

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

by fractional distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielded

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

8.0 g (58% overall yield) of liquid with a boiling point of 108° C

|

Outcomes

Product

|

Name

|

(CF3)3CCH2CH2CH2CH3

|

|

Type

|

product

|

|

Smiles

|

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)CCCC

|

|

Name

|

fluorine-19

|

|

Type

|

product

|

|

Smiles

|

FF

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |